Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine
Description
Properties
Molecular Formula |
C16H22N4 |
|---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
N',N'-diethyl-N-(6-phenylpyridazin-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H22N4/c1-3-20(4-2)13-12-17-16-11-10-15(18-19-16)14-8-6-5-7-9-14/h5-11H,3-4,12-13H2,1-2H3,(H,17,19) |
InChI Key |
PHTOQODKFSGKRC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=NN=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine typically involves the reaction of 6-phenylpyridazin-3-amine with diethylaminoethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to complete the reaction .
Chemical Reactions Analysis
Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with various electrophiles or nucleophiles under appropriate conditions.
Scientific Research Applications
Biological Activities
1. Anticancer Activity
Research indicates that diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine exhibits significant anticancer properties. Compounds with similar structures have been tested against various cancer cell lines, showing promising results. For instance:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 (liver cancer) | 5.1 |
| Compound B | MCF7 (breast cancer) | 4.3 |
| Compound C | A375P (melanoma) | 3.8 |
These findings suggest that the compound may induce apoptosis and inhibit tumor growth through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
2. Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory effects. Studies show that it acts as an agonist for formyl peptide receptors, which are crucial in mediating inflammatory responses. In vitro studies indicate that certain analogs can activate these receptors, leading to increased intracellular calcium mobilization in neutrophils .
Case Studies
Case Study 1: Anticancer Efficacy
A study by Crocetti et al. synthesized various pyridazine derivatives, including this compound, and tested their efficacy against HepG2 cells. The results indicated that these compounds exhibited lower IC50 values compared to traditional chemotherapeutics, suggesting enhanced potency and potential for further development .
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of pyridazine-based compounds. The study demonstrated that these compounds could effectively reduce pro-inflammatory cytokine production in human neutrophils, indicating their therapeutic potential in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired pharmacological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Research Findings and Implications
Electronic and Steric Effects
Pharmacological Considerations
- Metabolic Stability : Fluorinated analogs (e.g., ) are less prone to oxidative metabolism due to C-F bond strength, extending half-life in vivo .
- Bioavailability : The pyridazine core in the target compound may enhance solubility compared to purely aliphatic amines, though exact pharmacokinetic data are unavailable in the evidence.
Biological Activity
Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine, a compound featuring a pyridazine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a diethylamine group and a phenylpyridazine moiety, which are critical for its biological activity.
Biological Activities
1. Anticancer Activity
Recent studies have demonstrated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown potent activity against various cancer cell lines, including:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 (liver cancer) | 5.1 |
| Compound B | MCF7 (breast cancer) | 4.3 |
| Compound C | A375P (melanoma) | 3.8 |
These findings suggest that the presence of the pyridazine ring may enhance the compound's ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
2. Anti-inflammatory Activity
Pyridazine derivatives have also been evaluated for their anti-inflammatory effects. The compound has been shown to act as an agonist for formyl peptide receptors (FPRs), which play a crucial role in mediating inflammatory responses. In vitro studies indicated that certain analogs could activate FPR1 and FPR2, leading to increased intracellular calcium mobilization in neutrophils .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound interacts with specific receptors involved in cell signaling pathways, particularly those related to inflammation and cancer progression.
- Enzyme Inhibition : Some studies have indicated that pyridazine derivatives can inhibit key enzymes involved in tumor metabolism and proliferation .
Case Studies
Case Study 1: Anticancer Efficacy
In a study published by Crocetti et al., various pyridazine derivatives were synthesized and tested for their anticancer efficacy against HepG2 cells. The study revealed that compounds with similar structural features to this compound exhibited IC50 values significantly lower than traditional chemotherapeutics, indicating enhanced potency .
Case Study 2: Anti-inflammatory Properties
A separate investigation focused on the anti-inflammatory potential of pyridazine-based compounds. The results showed that these compounds could effectively reduce pro-inflammatory cytokine production in human neutrophils, demonstrating their potential as therapeutic agents in inflammatory diseases .
Q & A
Q. What protocols assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 1–13) at 40–60°C. Samples are analyzed weekly via HPLC for degradation products (e.g., hydrolyzed pyridazine). Arrhenius plots extrapolate shelf-life under standard conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
